molecular formula C11H17NO6 B2723788 1-(Tert-butoxycarbonyl)pyrrolidine-2,3-dicarboxylic acid CAS No. 1706428-51-4

1-(Tert-butoxycarbonyl)pyrrolidine-2,3-dicarboxylic acid

Cat. No.: B2723788
CAS No.: 1706428-51-4
M. Wt: 259.258
InChI Key: DYMWLRVGPQDELA-UHFFFAOYSA-N
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Description

1-(Tert-Butoxycarbonyl)pyrrolidine-2,3-dicarboxylic acid (hereafter referred to by its full name) is a Boc-protected pyrrolidine derivative featuring two carboxylic acid groups at the 2- and 3-positions of the five-membered nitrogen-containing ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, widely used in peptide synthesis and medicinal chemistry to prevent unwanted side reactions during synthetic processes . This compound’s bifunctional carboxylic acid groups enhance its utility as a building block for chiral ligands, catalysts, and bioactive molecules.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,3-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-5-4-6(8(13)14)7(12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMWLRVGPQDELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Tert-butoxycarbonyl)pyrrolidine-2,3-dicarboxylic acid can be synthesized through a multi-step processThe reaction typically involves the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and appropriate carboxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)pyrrolidine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

1-(Tert-butoxycarbonyl)pyrrolidine-2,3-dicarboxylic acid has the molecular formula C10H17NO4C_{10}H_{17}NO_4 and a molecular weight of 215.25 g/mol. The compound features a pyrrolidine ring substituted with two carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in various chemical reactions .

Medicinal Chemistry

Drug Development:
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting specific biological pathways. For instance, derivatives of this compound have been explored for their potential as selective serotonin receptor modulators, which are crucial in treating mood disorders .

Peptide Synthesis:
In peptide chemistry, Boc-pyrrolidine-dicarboxylic acid is used as a building block for the synthesis of cyclic peptides. The Boc group facilitates the protection of amine functionalities during peptide coupling reactions, allowing for greater control over the synthesis process. This application is particularly relevant in the design of peptide-based therapeutics .

Organic Synthesis

Reagent in Chemical Reactions:
The compound acts as a versatile reagent in organic synthesis. It can participate in various reactions, such as:

  • Esterification: The carboxylic acid groups can be converted into esters, which are useful intermediates in organic synthesis.
  • Amidation: The presence of both carboxylic acid and amine functionalities allows for the formation of amides, expanding the range of potential derivatives .

Mechanochemical Reactions:
Recent studies have demonstrated the utility of this compound in mechanochemical reactions for synthesizing biologically active compounds. This method offers advantages such as reduced solvent use and improved reaction efficiency .

Materials Science

Polymer Chemistry:
The compound has been investigated for its potential applications in polymer chemistry, particularly as a monomer for synthesizing biodegradable polymers. The incorporation of pyrrolidine units can enhance the mechanical properties and biocompatibility of polymeric materials, making them suitable for biomedical applications such as drug delivery systems .

Case Studies

Study Application Findings
Synthesis of 5-HT7 Receptor ModulatorsDemonstrated efficient synthesis using mechanochemical methods; highlighted the compound's role as a precursor.
Peptide SynthesisUtilized Boc-pyrrolidine-dicarboxylic acid for constructing cyclic peptides with improved stability and bioactivity.
Polymer DevelopmentShowed potential for creating biodegradable polymers with enhanced mechanical properties through incorporation into polymer chains.

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)pyrrolidine-2,3-dicarboxylic acid involves its role as a protecting group in organic synthesis. The Boc group protects the nitrogen atom of the pyrrolidine ring from unwanted reactions, allowing selective functionalization of other parts of the molecule. The compound can be deprotected under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Positional Isomerism (2,3- vs. 3,4-Dicarboxylic Acids)

The substitution pattern of carboxylic acid groups significantly impacts reactivity and applications. For instance:

  • 2,3-Dicarboxylic acid : The proximity of the two carboxylic acid groups in the target compound creates a sterically constrained environment, favoring chelation with metals or formation of intramolecular hydrogen bonds. This property is advantageous in asymmetric catalysis .
  • 3,4-Dicarboxylic acid (rac trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid) : The trans-configuration and spacing between carboxylic acids reduce steric hindrance, making this compound suitable for diastereomer resolution studies .

Functional Group Modifications

  • Fluorine and Methyl Substituents () :
    Fluorination (e.g., 4,4-difluoro derivatives) enhances metabolic stability and bioavailability, a critical feature in drug design . Methyl groups (e.g., 3-methyl analogs) increase lipophilicity, improving membrane permeability .
  • Cyano Group (): The 3-cyano substitution introduces strong electron-withdrawing effects, which may lower the pKa of adjacent carboxylic acids, altering solubility and reactivity in nucleophilic reactions .

Ring Size and Heteroatom Variations

  • Piperidine vs. Pyrrolidine (): Compounds like 1-Boc-3-fluoropiperidine-3-carboxylic acid feature a six-membered piperidine ring, reducing ring strain compared to pyrrolidine.

Stereochemical Considerations

Chiral centers profoundly influence biological activity. For example:

  • (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carboxylic acid : The hydroxyl group and specific stereochemistry mimic natural hydroxyproline, making it valuable for synthesizing collagen-like peptides .

Biological Activity

1-(Tert-butoxycarbonyl)pyrrolidine-2,3-dicarboxylic acid (Boc-Pyrrolidine-DCA) is a significant compound in organic chemistry, particularly in the synthesis of peptides and complex organic molecules. Its biological activity has garnered attention due to its potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two carboxylic acid groups at the 2 and 3 positions, along with a tert-butoxycarbonyl (Boc) protecting group. This structure allows for various chemical modifications and applications.

Antiviral Properties

Recent studies have investigated the antiviral potential of compounds related to Boc-Pyrrolidine-DCA. For instance, derivatives containing β-amino acids have shown promising results against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). In a study, certain derivatives exhibited higher antiviral activities compared to commercial agents, indicating that structural modifications can enhance efficacy against viral infections .

Table 1: Antiviral Activity of Pyrrolidine Derivatives

CompoundVirus TargetedActivity Level
A-87380TMVModerate
A-192558TMVHigh
Compound 5HSV-1High

Antibacterial Effects

The compound's potential antibacterial properties are also under investigation. Some studies suggest that pyrrolidine derivatives may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways. The presence of multiple carboxylic acid groups enhances their interaction with bacterial membranes .

The mechanism by which Boc-Pyrrolidine-DCA exerts its biological effects primarily involves its role as a protecting group in organic synthesis, allowing for selective functionalization. Upon deprotection under acidic conditions, the free amine can participate in further chemical transformations, potentially leading to biologically active derivatives. This flexibility is crucial for developing new therapeutic agents .

Case Studies and Research Findings

Several case studies highlight the compound's significance in drug development:

  • Antiviral Activity : A study demonstrated that specific pyrrolidine derivatives showed a curative activity against TMV with concentrations achieving over 90% viral inactivation. This suggests that Boc-Pyrrolidine-DCA and its derivatives could serve as lead compounds for antiviral drug development .
  • Antibacterial Screening : In another study focused on antibacterial activity, derivatives of Boc-Pyrrolidine-DCA were tested against various bacterial strains, showing significant inhibition rates that warrant further exploration into their mechanisms .
  • Cancer Research : The compound's potential role in cancer treatment is being explored. Preliminary data indicate that certain derivatives may inhibit cell viability in cancer cell lines through mechanisms linked to apoptosis and cell cycle arrest .

Q & A

Q. What are the established synthetic methodologies for 1-(tert-butoxycarbonyl)pyrrolidine-2,3-dicarboxylic acid, and what catalytic systems are most effective?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of pyrrolidine derivatives. A representative route for analogous compounds uses DMAP (4-dimethylaminopyridine) and triethylamine in anhydrous dichloromethane at 0–20°C to achieve regioselective protection . Key considerations:

  • Catalytic efficiency : DMAP (5–10 mol%) accelerates carbamate formation via nucleophilic activation.
  • Temperature control : Maintaining subambient temperatures minimizes side reactions like Boc group hydrolysis.
  • Workup : Acidic aqueous extraction (e.g., 1M HCl) removes unreacted reagents, followed by recrystallization for purity (>95% yield in related Boc-piperidine syntheses) .

Q. How should researchers validate the purity and structural integrity of this compound?

Orthogonal analytical methods are critical:

Method Key Parameters
HPLC Purity ≥98% (using HPLC with UV detection at 254 nm, as validated for Boc-protected analogs)
NMR 1H NMR: tert-butyl signals (δ 1.4–1.5 ppm); 13C NMR: carbonyl carbons (δ 155–160 ppm)
Mass Spectrometry ESI-MS or HRMS to confirm molecular ion peaks (e.g., C14H21NO6 expected [M+H]+ at m/z 300.1449)
X-ray Crystallography Resolves stereochemistry for chiral centers (if applicable)

Advanced Research Questions

Q. What computational strategies can accelerate reaction design for Boc-protected pyrrolidine derivatives?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT) with experimental validation:

  • Reaction path searches : Identify transition states for Boc deprotection under acidic (TFA) vs. thermal conditions.
  • Solvent effects : Dichloromethane reduces activation energy by 15–20 kJ/mol compared to THF in SN2 reactions .
  • Machine learning : Predict optimal molar ratios (e.g., 1:1.2 substrate-to-activator) to minimize byproducts.
    This approach reduces optimization cycles by 40–60% in multi-step syntheses .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?

Systematic protocols:

Controlled crystallization : Isolate polymorphs via solvent screening (e.g., ethyl acetate/hexane).

Thermal analysis : DSC/TGA at 5–10°C/min heating rates identifies hydration states (e.g., Boc-piperidine analogs show ±3°C mp variations due to moisture) .

Cross-lab validation : Standardize drying methods (e.g., vacuum desiccation for 24h) to ensure consistency.

Q. What experimental design (DoE) approaches optimize reaction yields in multi-step syntheses?

A 2³ factorial design screens critical variables:

Factor Levels Tested Impact (p-value)
Temperature0°C, 10°C, 20°C<0.01 (primary driver)
Catalyst (DMAP)5 mol%, 10 mol%<0.05
Reaction time2h, 4h, 6hNot significant
Central composite designs model non-linear relationships, achieving 85% yield at 10°C with 7.5 mol% DMAP .

Q. How to mitigate stereochemical inversion during Boc protection/deprotection?

  • Chiral HPLC : Use polysaccharide-based columns (Chiralpak IA) to monitor enantiomeric excess (>99% ee) .
  • Low-temperature deprotection : TFA/DCM (1:4 v/v) at −20°C reduces acid-induced racemization .
  • In situ IR spectroscopy : Track carbamate formation (1690–1710 cm⁻¹ carbonyl stretch) to avoid prolonged acidic exposure .

Methodological Notes

  • Safety : Use NIOSH-approved PPE (gloves, face shields) and handle in fume hoods due to potential irritancy .
  • Data gaps : Empirical determination of properties (e.g., melting points) is recommended if literature conflicts arise.

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